Oxetane-3,3-diyldimethanol

Description

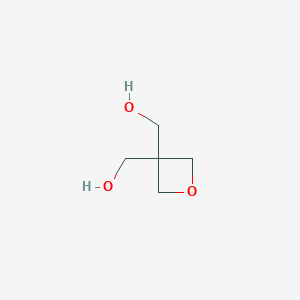

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)oxetan-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-1-5(2-7)3-8-4-5/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGREIXRTDCBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336129 | |

| Record name | oxetane-3,3-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2754-18-9 | |

| Record name | 3,3-Oxetanedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | oxetane-3,3-diyldimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxetane-3,3-diyldimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-OXETANEDIMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G52Q07446Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering for Oxetane 3,3 Diyldimethanol

Established Synthetic Routes

The synthesis of Oxetane-3,3-diyldimethanol, a valuable building block in polymer and medicinal chemistry, can be achieved through various established routes. ontosight.aimdpi.com One of the most prominent methods involves the cyclization of epoxide precursors. researchgate.netbeilstein-journals.org This approach leverages the inherent ring strain of epoxides to facilitate the formation of the four-membered oxetane (B1205548) ring. libretexts.org

Cyclization of Epoxide Precursors

The formation of the oxetane ring from an epoxide precursor is a thermodynamically favorable process due to the relief of ring strain in the three-membered epoxide ring, which is higher than that of the resulting four-membered oxetane ring. beilstein-journals.org This strategy often involves an intramolecular ring-opening of the epoxide by a suitably positioned nucleophile.

A widely employed method for the synthesis of oxetanes from epoxides is the base-catalyzed intramolecular cyclization. This reaction proceeds via an SN2 mechanism, where a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening. libretexts.orgfiveable.memasterorganicchemistry.com The subsequent intramolecular cyclization then forms the oxetane ring.

The base-catalyzed ring-opening of an epoxide follows a well-established SN2 pathway. fiveable.memasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the less sterically hindered carbon atom of the epoxide ring. fiveable.me This backside attack results in an inversion of stereochemistry at the site of attack. The driving force for this reaction is the significant ring strain of the epoxide, estimated to be around 13 kcal/mol. masterorganicchemistry.com

In the context of synthesizing this compound, a suitable precursor would possess an epoxide ring and a nucleophilic hydroxyl group positioned to facilitate a 4-exo-tet cyclization. The base deprotonates the hydroxyl group, generating an alkoxide intermediate. This intramolecular alkoxide then attacks one of the epoxide carbons, leading to the formation of the oxetane ring and a new alkoxide. A final protonation step yields the desired diol product.

Various bases can be employed to catalyze the intramolecular cyclization of epoxide precursors. Potassium carbonate (K₂CO₃) is a commonly used and effective catalyst for this transformation. mdpi.com Other bases such as potassium hydroxide (B78521) (KOH) and sodium hydride (NaH) have also been utilized. acs.orgnih.gov

The choice of catalyst and its concentration can significantly impact the reaction yield and selectivity. Optimization of the catalyst system often involves screening different bases and their respective amounts to achieve the desired outcome. For instance, in the synthesis of spirocyclic oxetanes, a large excess of potassium carbonate was found to be effective. mdpi.com

Table 1: Comparison of Catalyst Systems in Oxetane Synthesis

| Catalyst | Precursor Type | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ | 1,4-dibromo-2-nitrobenzene and spirocyclic oxetane oxalate (B1200264) salts | DMF, 80°C | >90% | mdpi.com |

| KOH | (R)- and (S)-Benzylglycidols | Not specified | Not specified | researchgate.net |

| NaH | Diol-containing adducts | THF, 0°C | Not specified | nih.gov |

The choice of solvent plays a crucial role in the base-catalyzed synthesis of oxetanes. The solvent must be able to dissolve the reactants and the catalyst, while also facilitating the desired reaction pathway. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. mdpi.comsolubilityofthings.com The polarity of these solvents can help to stabilize the charged intermediates formed during the reaction. solubilityofthings.com

The reaction kinetics are influenced by the solvent's properties, such as its dielectric constant. google.com Solvents with higher dielectric constants can enhance the rate of reaction by promoting the separation of ion pairs. The kinetics of the reaction are also dependent on the concentration of the reactants and the catalyst, as well as the temperature.

Temperature is a critical parameter that must be carefully controlled to ensure the successful synthesis of this compound and minimize the formation of side products. The optimal temperature will depend on the specific reactants, catalyst, and solvent being used.

In many base-catalyzed cyclizations to form oxetanes, the reaction is conducted at elevated temperatures to overcome the activation energy barrier. For example, the synthesis of certain spirocyclic oxetanes was carried out at 80°C in DMF. mdpi.com However, excessively high temperatures can lead to undesired side reactions, such as elimination or polymerization.

Conversely, some reactions are performed at low temperatures to control the reaction kinetics and improve selectivity. For instance, some reactions involving highly reactive organolithium reagents are conducted at temperatures as low as -78°C. mdpi.com Careful temperature control is therefore essential for maximizing the yield of the desired oxetane product while minimizing the formation of impurities.

Base-Catalyzed Epoxide Ring-Opening and Reclosure

Yield Optimization and Scalability

The efficient synthesis of this compound is contingent upon the optimization of reaction yields and the scalability of the chosen synthetic route. For 3,3-disubstituted oxetanes, intramolecular Williamson etherification of a 1,3-diol precursor is a common and foundational strategy. thieme-connect.dedoi.org Yield optimization for this type of cyclization often involves a careful selection of the base and solvent system to favor the intramolecular SN2 reaction over competing intermolecular reactions or elimination pathways. nih.gov For instance, strong bases like sodium hydride (NaH) or butyllithium (B86547) (n-BuLi) are frequently employed to deprotonate the primary alcohol for the ring-closing step. thieme-connect.dedoi.org

To enhance yield and simplify purification, solid-phase synthesis strategies have been developed. The use of diols bound to a polymer support, such as a polystyrene resin, can lead to improved yields for 3,3-disubstituted oxetanes when compared to traditional solution-phase methods. thieme-connect.de

Scalability, the ability to produce larger quantities of the target compound, is a critical factor for practical applications. Research into related oxetane syntheses has demonstrated the potential for gram-scale production. mdpi.com Achieving scalability requires addressing challenges such as heat dissipation, reagent addition rates, and maintaining optimal concentrations throughout the reaction. google.com The development of robust, high-yielding, one-pot procedures is a key goal in optimizing the synthesis for both yield and scalability. acs.org Photoredox catalysis and flow chemistry represent modern approaches that can offer high yields and improved scalability for complex heterocycle synthesis. nih.gov

Below is a table illustrating typical parameters investigated during the optimization of an oxetane synthesis.

| Parameter | Variation | Desired Outcome | Rationale |

| Base | NaH, KOtBu, K₃PO₄ | High yield of oxetane | To achieve efficient deprotonation for cyclization while minimizing side reactions. nih.gov |

| Solvent | THF, DMF, Acetonitrile (B52724) | Favorable reaction kinetics | The solvent must solubilize reagents and intermediates without interfering with the reaction. |

| Temperature | 0 °C to 80 °C | Maximize product formation, minimize decomposition | Balances reaction rate with the stability of the strained oxetane ring. nih.gov |

| Concentration | High vs. Low Dilution | Favor intramolecular cyclization | High dilution conditions can favor the desired intramolecular ring-closing reaction over intermolecular polymerization. |

Peroxidolysis of 3-(Bromomethyl)-3-(hydroxymethyl)oxetane

A specific synthetic route to this compound involves the peroxidolysis of 3-(bromomethyl)-3-(hydroxymethyl)oxetane. This method utilizes a peroxide-based reagent system to achieve the conversion of a bromomethyl group to a hydroxymethyl group.

In this synthetic pathway, tert-butyl hydroperoxide (TBHP) and basic aluminum oxide (Al₂O₃) play crucial and distinct roles. TBHP serves as the primary oxidizing agent or as a precursor to the nucleophile required to displace the bromide. Basic aluminum oxide functions as a heterogeneous catalyst. lpnu.ua Its basic sites can deprotonate the hydroperoxide, generating the more nucleophilic tert-butylperoxy anion (t-BuOO⁻). Furthermore, the solid support can help to moderate the reaction conditions, potentially increasing selectivity and simplifying the purification process by allowing for filtration to remove the catalyst. The combination of TBHP with a basic catalyst is a known method for transformations involving organic halides. lpnu.ua

The reaction mechanism proceeds through the formation of a key hydroxyperoxide intermediate. The tert-butylperoxy anion, generated in situ by the action of basic Al₂O₃ on TBHP, acts as a nucleophile. It attacks the electrophilic carbon of the bromomethyl group in a nucleophilic substitution reaction (Sₙ2), displacing the bromide ion. This step results in the formation of 3-(tert-butylperoxymethyl)-3-(hydroxymethyl)oxetane. This peroxide intermediate is then converted to the final diol product in a subsequent reduction step, which cleaves the oxygen-oxygen bond.

The primary reaction mechanism is nucleophilic substitution at the carbon atom of the bromomethyl side chain. doi.org This Sₙ2 reaction is favored because it involves a primary halide, which is sterically accessible to the incoming nucleophile.

However, a potential competing reaction pathway for oxetanes involves ring-opening. thieme-connect.deresearchgate.net Due to the inherent strain in the four-membered ring (approximately 106 kJ·mol⁻¹), oxetanes can be susceptible to cleavage under both acidic and basic conditions. thieme-connect.demdpi.com In the presence of the basic catalyst and nucleophiles, the oxetane ring could theoretically be opened. A subsequent intramolecular re-cyclization would be required to reform the oxetane ring. Optimizing the reaction conditions is critical to favor the desired nucleophilic substitution on the side chain while suppressing the undesired ring-opening pathway. magtech.com.cn

Reaction time is a critical parameter that directly influences the product distribution. Insufficient reaction time may lead to incomplete conversion of the starting material, 3-(bromomethyl)-3-(hydroxymethyl)oxetane. Conversely, excessively long reaction times can promote the formation of undesired byproducts through decomposition or side reactions, such as the previously mentioned ring-opening. rsc.org Careful monitoring of the reaction's progress, for example by using techniques like thin-layer chromatography (TLC) or gas chromatography (GC), is essential to determine the optimal endpoint. This ensures that the yield of the desired this compound is maximized while minimizing the presence of impurities.

The table below provides a hypothetical representation of how product distribution might change with reaction time during process optimization.

| Reaction Time (hours) | Starting Material (%) | This compound (%) | Byproducts (%) |

| 1 | 60 | 35 | 5 |

| 4 | 15 | 80 | 5 |

| 8 | <1 | 92 | 7 |

| 24 | <1 | 85 | 15 |

Acid Etherification

Acid etherification represents another class of reactions relevant to oxetane chemistry, though it presents significant challenges. This method typically involves the acid-catalyzed condensation of two alcohol molecules to form an ether. However, the use of strong Brønsted or Lewis acids with oxetanes can be problematic. researchgate.netutexas.edu

The mechanism of acid-catalyzed etherification involves the protonation of one of the hydroxyl groups of this compound, converting it into a good leaving group (water). A second alcohol molecule can then attack the resulting carbocation. While this is a standard method for ether synthesis, the acidic conditions required can readily promote the ring-opening of the strained oxetane. chemrxiv.org This undesired reaction can lead to the formation of various byproducts, such as 1,4-dioxanes or linear polymers, significantly reducing the yield of any desired ether product while keeping the oxetane ring intact. rsc.org Therefore, performing an acid-catalyzed etherification on a substrate like this compound requires extremely mild and carefully controlled conditions to prevent decomposition of the core heterocyclic structure. rsc.orgchemrxiv.org

| Reactant | Conditions | Desired Product (Etherification) | Potential Byproduct (Ring-Opening) |

| This compound + Methanol | Mild Acid Catalyst (e.g., cat. TsOH) | 3-(Hydroxymethyl)-3-(methoxymethyl)oxetane | 1,4-Dioxane derivatives, polymers |

| This compound | Strong Acid (e.g., conc. HCl) | Low to no yield | Significant decomposition and polymerization products |

Advanced Synthetic Strategies and Optimization

Recent advancements in synthetic chemistry have provided more sophisticated and targeted methods for constructing and functionalizing the oxetane scaffold, enabling access to a wider range of complex molecules.

The catalytic functionalization of tertiary alcohols represents a powerful strategy for synthesizing 3,3-disubstituted oxetanes. mdpi.com This approach is particularly useful when traditional Williamson etherification methods might fail, for instance, due to competing elimination reactions. mdpi.com One strategy involves the lithium-catalyzed Friedel–Crafts reaction using oxetanols to form diaryloxetanes. d-nb.info More recently, palladium-catalyzed methods have been developed that allow for the dual functionalization of a tertiary alcohol's hydroxyl group and its tetrasubstituted carbon center through a domino process involving a dyotropic rearrangement. dicp.ac.cn These catalytic systems expand the scope of accessible oxetane structures, including those with significant steric bulk or sensitive functional groups. mdpi.comd-nb.info

Table 3: Examples of Catalytic Functionalization of Tertiary Alcohols in Oxetane Synthesis

| Catalyst System | Substrate Type | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Li(NTf2) / Bu4NPF6 | Oxetanol, Thiol | 3-Sulfanyl-oxetane | Catalytic alkylation of thiols with tertiary alcohols | d-nb.info |

| Li Catalyst | Oxetanol, Arene | 3,3-Diaryloxetane | Friedel–Crafts alkylation | mdpi.com |

Achieving stereocontrol in the synthesis of substituted oxetanes is critical for their application in pharmaceuticals and natural product synthesis. thieme-connect.com Several strategies have been developed to produce enantioenriched oxetanes.

Flow Chemistry Applications for Enhanced Scalability

The synthesis of functionalized oxetanes often involves highly reactive and unstable intermediates, which can pose significant challenges for large-scale production using traditional batch chemistry. Flow chemistry, or continuous flow processing, has emerged as a powerful technology to address these issues, offering enhanced safety, efficiency, and scalability. While specific flow chemistry protocols for the direct synthesis of this compound are not extensively detailed in publicly available literature, the principles have been successfully applied to the generation of key oxetane intermediates, demonstrating the potential for broader application.

A notable example is the generation and utilization of 3-oxetanyllithium, a highly unstable but valuable nucleophile for creating C3-functionalized oxetanes. nih.gov Traditional batch generation of this intermediate is problematic due to its rapid decomposition. nih.gov Researchers have developed a continuous flow protocol that generates 3-oxetanyllithium from the cheaper and more accessible 3-iodooxetane (B1340047) via a lithium-halogen exchange. nih.gov This method leverages the precise control of reaction time (residence time) and temperature afforded by microreactors, allowing the unstable intermediate to be generated and immediately reacted with an electrophile "in-flow" before it can decompose. nih.gov This "flash chemistry" approach not only makes the process viable but also significantly improves safety by minimizing the accumulation of energetic species. nih.gov

The success of this strategy highlights a key advantage of flow chemistry for oxetane synthesis: the ability to handle unstable intermediates. This approach could be adapted to enhance the scalability of synthetic routes to this compound by improving the efficiency and safety of steps involving reactive organometallic species or other transient intermediates.

Key Findings from Flow Chemistry Studies on Oxetane Intermediates:

| Feature | Finding | Significance |

| Intermediate Stability | 3-Oxetanyllithium is highly unstable and decomposes rapidly in batch conditions. nih.gov | Addresses a major limitation of traditional synthesis methods. |

| Reaction Time | Flow chemistry enables "flash" generation and immediate use of the intermediate, minimizing decomposition. nih.gov | Allows for the use of valuable but previously inaccessible reactive intermediates. |

| Scalability | Continuous processing allows for safer and more controlled production at a larger scale compared to batch. nih.gov | Provides a pathway to industrially relevant quantities of functionalized oxetanes. |

| Precursor | The process successfully utilizes 3-iodooxetane, a readily available starting material. nih.gov | Enhances the economic viability and accessibility of the synthetic route. |

Strategies for Overcoming Synthetic Challenges (e.g., Grob fragmentation)

A primary challenge in the synthesis of 3,3-disubstituted oxetanes, including the precursor diols for this compound, is the competing Grob fragmentation. This side reaction is an elimination process that breaks down an aliphatic chain into three fragments, effectively preventing the desired ring formation. mdpi.comwikipedia.org The Grob fragmentation is particularly prevalent in the synthesis of oxetanes from 1,3-diols, especially when the substituents can stabilize the resulting fragments. mdpi.comlibretexts.org

The most common and effective strategy to circumvent Grob fragmentation is to favor an intramolecular Williamson ether synthesis pathway. This multi-step process involves:

Activation of a Hydroxyl Group: One of the hydroxyl groups of the 1,3-diol starting material is converted into a good leaving group. This is often achieved by transforming it into a halide (e.g., by using carbon tetrachloride and a phosphine (B1218219) like Tris(dimethylamino)phosphine) or a sulfonate ester (e.g., tosylate). mdpi.com

Intramolecular Cyclization: The remaining hydroxyl group is deprotonated with a strong base (e.g., sodium methoxide) to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the carbon bearing the leaving group in an intramolecular SN2 reaction to close the four-membered oxetane ring. mdpi.com

This cyclization directly competes with the Grob fragmentation. By carefully selecting the reaction conditions, such as the base and solvent, the Williamson ether synthesis can be made the dominant pathway. For instance, using a strong, non-nucleophilic base can favor the deprotonation and subsequent cyclization over other potential side reactions. The success of this approach relies on the stereoelectronic requirement for the fragmentation—an anti-periplanar arrangement of the C-C bond to be cleaved and the bond to the leaving group—being less favorable than the conformation required for the intramolecular SN2 reaction. scripps.edu

Purification and Characterization of Synthetic Products

Industrial Purification Techniques (e.g., Fractional Distillation, Crystallization)

Following synthesis, crude this compound must be purified to meet the high standards required for its applications. Given its physical properties, specific techniques are favored for industrial-scale purification.

Crystallization: this compound is a solid at room temperature, typically appearing as a white to light yellow powder or crystal. tcichemicals.com This makes crystallization an excellent method for purification. The process involves dissolving the crude product in a suitable solvent system at an elevated temperature to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical to ensure high recovery of the pure product. The crystalline solid can then be easily separated by filtration, washed with a cold solvent to remove any remaining impurities, and dried. This method is highly effective for achieving high purity and is readily scalable for industrial production.

Fractional Distillation: While primarily used for liquids, fractional distillation could potentially be used if the compound has a suitable boiling point and is thermally stable. However, given that this compound is a solid with a reported melting point of 84 °C, vacuum distillation might be necessary to lower the boiling point and prevent thermal decomposition. tcichemicals.com This technique separates components based on differences in their boiling points.

Chromatography: For laboratory scale and potentially for high-value industrial applications, column chromatography is a common purification method for oxetane derivatives. mdpi.com This technique separates compounds based on their differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase flows through it. While highly effective, it can be more expensive and generate more waste than crystallization on a large industrial scale.

Analytical Validation of Purity and Structure

To ensure the final product meets required specifications, a suite of analytical techniques is employed to confirm its identity, structure, and purity. ambeed.comsigmaaldrich.combldpharm.com

Purity Analysis:

Gas Chromatography (GC): This is a standard method cited by suppliers for determining the purity of this compound. tcichemicals.com A sample is vaporized and passed through a column. The time it takes for the compound to exit the column (retention time) is characteristic, and the area of the resulting peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment, often reported as >95.0%. tcichemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique used to assess the purity of non-volatile compounds. It is frequently used in the analysis of related oxetane derivatives and can provide precise quantification of the main product and any impurities. mdpi.comambeed.com

Structural Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating molecular structure. Suppliers confirm that the structure of their product conforms to NMR data. tcichemicals.com ¹H NMR would show distinct signals for the non-equivalent protons of the oxetane ring methylene (B1212753) groups and the hydroxymethyl (-CH₂OH) groups. ¹³C NMR would provide information on the different carbon environments within the molecule, including the quaternary carbon at the 3-position.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight (118.13 g/mol ). chemscene.comuni.lu Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to couple the separation power of HPLC with the detection capabilities of MS. ambeed.com

Infrared (IR) Spectroscopy: While not explicitly mentioned in all sources, IR spectroscopy would be used to confirm the presence of key functional groups, such as the broad O-H stretch characteristic of the alcohol groups and the C-O stretching of the ether in the oxetane ring.

Analytical Data for this compound:

| Analytical Technique | Parameter | Value/Observation | Reference |

| Purity | Gas Chromatography (GC) | >95.0% | tcichemicals.com |

| Structure | NMR Spectroscopy | Conforms to structure | tcichemicals.com |

| Molecular Formula | - | C₅H₁₀O₃ | chemscene.comuni.lu |

| Molecular Weight | - | 118.13 g/mol | tcichemicals.comchemscene.comsigmaaldrich.com |

| InChIKey | - | QSGREIXRTDCBHO-UHFFFAOYSA-N | uni.lusigmaaldrich.com |

| Physical Appearance | - | White to light yellow powder/crystal | tcichemicals.com |

Chemical Reactivity and Transformation Studies of Oxetane 3,3 Diyldimethanol

Ring-Opening Reactions and Mechanism of Action

Oxetane-3,3-diyldimethanol, a derivative of the four-membered ether oxetane (B1205548), exhibits reactivity characterized by the high ring strain of the oxetane core (approximately 106 kJ/mol). mdpi.comthieme-connect.deradtech.org This inherent strain makes the oxetane ring susceptible to cleavage under various conditions, including the presence of Lewis or Brønsted acids. thieme-connect.deillinois.eduresearchgate.net The ring-opening reactions of oxetanes are a key aspect of their chemistry, leading to the formation of functionalized products. researchgate.net The stability of the oxetane ring can be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally showing greater stability compared to other substitution patterns. nih.govresearchgate.net However, even in these cases, the presence of internal nucleophiles like alcohol or amine groups can facilitate ring-opening, particularly under acidic conditions. nih.gov

Formation of Reactive Intermediates

The ring-opening of oxetanes can proceed through the formation of various reactive intermediates. Under acidic conditions, protonation of the oxygen atom can lead to the formation of an oxonium ion, which is then susceptible to nucleophilic attack. illinois.edu This process can be catalyzed by both Lewis and Brønsted acids. thieme-connect.deresearchgate.net

Another significant reactive intermediate is the oxetane carbocation. doi.org 3,3-Disubstituted oxetanols can serve as precursors to oxetane carbocations through the displacement of the hydroxyl group. doi.org These carbocations can then be trapped by various nucleophiles. doi.org For instance, a radical-polar crossover pathway has been demonstrated to generate oxetane carbocations. doi.org In this process, an oxetane radical is generated via reductive decarboxylation and is subsequently oxidized to the corresponding carbocation. doi.org

Radical intermediates also play a role in the chemistry of oxetanes. doi.org Carboxylic acid derivatives of oxetanes can be precursors to alkyl radicals through single-electron transformations. doi.org Photochemical oxidation using an iridium catalyst can induce decarboxylation of 3-aryloxetane-3-carboxylic acids, resulting in the formation of benzylic radicals. beilstein-journals.org

Interaction with Molecular Targets

The reactivity of the oxetane ring allows for its interaction with various molecular targets. The strained C-O-C bond angle exposes the lone pairs of electrons on the oxygen atom, making oxetanes effective hydrogen-bond acceptors. mdpi.com This property is crucial for their interaction with biological targets. mdpi.comillinois.edu For example, the oxetane moiety in the chemotherapy drug Taxol is believed to rigidify the structure and participate in hydrogen bonding, which is imperative to its activity. illinois.edu

The ring-opening of oxetanes by nucleophiles is a fundamental interaction with molecular targets. thieme-connect.deresearchgate.net This can be a desymmetrization process for 3-substituted oxetanes, leading to the formation of chiral products. utexas.edu The interaction with nucleophiles can be catalyzed by various species, including Lewis acids and organometallic reagents. researchgate.netutexas.edu

Derivatization Reactions at Hydroxymethyl Groups

The two hydroxymethyl groups of this compound offer sites for a variety of derivatization reactions, allowing for the synthesis of a diverse range of functionalized oxetane derivatives.

Oxidation Reactions

The primary alcohol functionalities of the hydroxymethyl groups can be oxidized to form aldehydes and carboxylic acids.

The oxidation of 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids is a well-established transformation. One method involves reacting the hydroxymethyl-oxetane with an oxygen-containing gas in an aqueous alkaline medium in the presence of a palladium and/or platinum catalyst. google.com This process can be followed by acidification to yield the oxetane-3-carboxylic acid. google.com The reaction can be carried out at temperatures ranging from 0°C to the boiling point of the reaction mixture. google.com

Another approach involves the use of potassium permanganate (B83412) (KMnO4) for the oxidation of less reactive α-alkyl-substituted hydroxymethyl oxetanes to the corresponding carboxylic acids. chemrxiv.org Radical-based methods using TEMPO with PIDA have also been employed, although this can sometimes lead to partial decomposition. chemrxiv.org Furthermore, a two-step process involving a Friedel-Crafts alkylation followed by a selective furan (B31954) oxidative cleavage has been developed for the synthesis of 3-aryloxetan-3-carboxylic acids. beilstein-journals.org

Table 1: Examples of Oxidation of 3-Hydroxymethyl-oxetanes to Oxetane-3-carboxylic Acids

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Methyl-3-hydroxymethyl-oxetane | O2, 2.2M NaOH (aq), 5% Pd/C, Bi(NO3)3·5H2O | 3-Methyl-oxetane-3-carboxylic acid | - | google.com |

| 3-Ethyl-3-hydroxymethyl-oxetane | O2, 2.2M NaOH (aq), 5% Pd/C, 80°C | 3-Ethyl-oxetane-3-carboxylic acid | - | google.com |

| 3-Isopropyl-3-hydroxymethyl-oxetane | O2, 1.2M NaOH (aq), 5% Pd/C, Bi(NO3)3·5H2O | 3-Isopropyl-oxetane-3-carboxylic acid | - | google.com |

| α-Alkyl-substituted hydroxymethyl oxetanes | KMnO4 | α-Alkyl-substituted oxetane carboxylic acid | - | chemrxiv.org |

The oxidation of hydroxymethyl-substituted oxetanes to aldehydes can be achieved using various reagents. chemrxiv.org The Dess-Martin periodinane (DMP) is particularly suitable for this transformation, especially when other protected functional groups are present, such as an α-NHBoc substituent. chemrxiv.org Chromium(VI) reagents, like pyridinium (B92312) chlorochromate (PCC), are effective for the oxidation of alkyl-substituted heterocycles. chemrxiv.org The choice of oxidizing agent is often substrate-specific. chemrxiv.org

Table 2: Reagents for the Oxidation of Hydroxymethyl-substituted Oxetanes to Aldehydes

| Reagent | Substrate Suitability | Reference |

| Dess-Martin periodinane (DMP) | Presence of α-NHBoc substituent | chemrxiv.org |

| Pyridinium chlorochromate (PCC) | Alkyl-substituted heterocycles | chemrxiv.org |

Reagents and Conditions (e.g., Potassium Permanganate, Chromium Trioxide)

The primary alcohol functionalities of this compound are susceptible to oxidation, yielding aldehydes or carboxylic acids depending on the reagents and reaction conditions employed. nih.govmdpi.com Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are effective for this transformation. nih.govmdpi.com

Potassium permanganate, a robust oxidizing agent, can be used to convert the primary alcohol groups to carboxylic acids. acs.org This transformation is typically performed under basic or acidic conditions. mdpi.com Studies on related α-alkyl-substituted oxetanes have shown that treatment with KMnO₄ successfully converts them to the corresponding carboxylic acid without decomposition of the oxetane ring. acs.org The direct oxidation of 3-hydroxymethyl-oxetanes to oxetane-3-carboxylic acids is a known one-step reaction. beilstein-journals.org

Chromium trioxide (CrO₃) is another key reagent for the oxidation of alcohols. It is the principal component of the Jones reagent, which is a mixture of CrO₃, sulfuric acid, and acetone. nih.gov Jones oxidation is a classic method for oxidizing primary alcohols to carboxylic acids. nih.gov The mechanism involves the formation of a chromium (VI) monoester from the alcohol, which is then oxidized to the carbonyl compound and subsequently to the carboxylic acid. nih.gov The stability of the 3,3-disubstituted oxetane ring makes it tolerant to these oxidative conditions, allowing for selective functionalization of the hydroxymethyl groups.

Table 1: Reagents and Conditions for Oxidation of this compound

| Reagent | Typical Conditions | Product |

| Potassium Permanganate (KMnO₄) | Acidic or basic aqueous solution | Oxetane-3,3-dicarboxylic acid |

| Chromium Trioxide (CrO₃) / Jones Reagent | Sulfuric acid, acetone | Oxetane-3,3-dicarboxylic acid |

Substitution Reactions

The hydroxyl groups of this compound serve as versatile handles for introducing a wide array of other functional groups through substitution reactions. These transformations are crucial for synthesizing a variety of 3,3-disubstituted oxetane building blocks for applications in medicinal and materials chemistry. chemrxiv.orgoup.comdatapdf.com

A primary route for functionalization involves converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates, which can then be displaced by various nucleophiles. acs.orgthieme-connect.de For instance, mesylation followed by nucleophilic substitution allows for the introduction of fluorides and other groups. acs.org

Direct conversion of the diol to other functionalities is also common. Williamson ether synthesis can be employed to form ethers. acs.org A particularly significant transformation is the synthesis of energetic materials. For example, 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), a key component in energetic polymers, is synthesized from 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), which is itself derived from the diol. acs.orgnih.gov The conversion involves the substitution of chloride with an azide (B81097) group from sodium azide. acs.org Similarly, the synthesis of 3,3-bis(aminomethyl)oxetane has been achieved from 3,3-bis(bromomethyl)oxetane (B1265868), demonstrating the introduction of amino functionalities. These substitution pathways enable the creation of diverse oxetane derivatives, including those with azido (B1232118), amino, and fluoroalkyl groups. oup.com

The success of substitution reactions on this compound and its derivatives hinges on the careful selection of reagents and conditions to achieve the desired transformation while preserving the oxetane ring.

For reactions starting from the diol, the hydroxyl groups are often first converted to halides or sulfonates. The synthesis of 3,3-bis(bromomethyl)oxetane from the corresponding tribromopentaerythritol (a precursor to the diol) can be achieved under Schotten-Baumann conditions using phase-transfer catalysis. oup.com Mesylation of the hydroxyl groups proceeds smoothly using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (Et₃N) in a solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures (e.g., 0 °C). acs.org

Once a good leaving group is in place, nucleophilic substitution can be performed. The synthesis of 3,3-bis(azidomethyl)oxetane (BAMO) from 3,3-bis(chloromethyl)oxetane (BCMO) is typically carried out by reacting it with sodium azide in an alkaline solution, often using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction. acs.orgnih.gov Alternatively, the azidation of poly(3,3-bis-bromo oxetane) can be accomplished in a polar aprotic solvent like cyclohexanone (B45756) at elevated temperatures (e.g., 115 °C).

Ether synthesis via the Williamson reaction is conducted using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to deprotonate the alcohol, followed by reaction with an alkyl halide. acs.org These reactions can be run at temperatures ranging from 0 to 80 °C. acs.org

Table 2: Selected Reagents and Conditions for Substitution Reactions

| Reaction Type | Reagents | Base / Catalyst | Solvent | Temperature |

| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 0 °C |

| Azidation (from BCMO) | Sodium azide (NaN₃) | Tetrabutylammonium bromide | Alkaline solution | Not specified |

| Williamson Ether Synthesis | Alkyl Halide | Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Not specified | 0 - 80 °C |

| Azidation (from BBrMO polymer) | Sodium azide (NaN₃) | Catalyst | Cyclohexanone | 115 °C |

Oxetane Ring Transformations

Reduction Reactions to More Stable Structures

Due to its inherent ring strain of approximately 25.5 kcal/mol, the oxetane ring can undergo reductive cleavage to form more stable acyclic structures, typically 1,3-diols. This transformation, however, requires potent reducing agents, as the oxetane ring is notably stable compared to three-membered epoxides.

Lithium aluminum hydride (LiAlH₄) is the most common reagent used for the reductive ring-opening of oxetanes. The reaction generally requires long reaction times and can be sensitive to temperature; performing the reduction at low temperatures (e.g., -30 °C to -10 °C) can be crucial to avoid decomposition of the substrate. The cleavage of unsymmetrically substituted oxetanes with LiAlH₄ typically proceeds via an S_N2 mechanism, with the hydride attacking the least sterically hindered α-carbon, resulting in the cleavage of the adjacent C-O bond. For oxetanes with a neighboring hydroxyl group, the reduction can be assisted by an intramolecular hydride attack.

The reactivity of the oxetane ring towards reduction is highly dependent on its substitution pattern. For example, gem-dialkyl substitution at the 3-position, as seen in this compound, has been reported to deactivate the ring, making it more resistant to cleavage. In contrast to the powerful LiAlH₄, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are often incapable of opening the oxetane ring, allowing for the selective reduction of other functional groups within the molecule while the ring remains intact. Other reductive systems, such as hydrogen gas with a nickel catalyst or lithium in ethylenediamine, have also been used to cleave polycyclic oxetanes.

Anionic Ring-Opening Polymerization of Hydroxymethyl Oxetanes

The presence of hydroxymethyl groups on the oxetane ring allows for anionic ring-opening polymerization (AROP), a process that can lead to the formation of hyperbranched polyethers. This polymerization method has been studied for monomers structurally related to this compound, such as (3-ethyl-3-hydroxymethyl)oxetane (EHO) and (3-methyl-3-hydroxymethyl)oxetane.

The typical catalyst system for the AROP of hydroxymethyl oxetanes is potassium tert-butoxide (t-BuOK), often used in conjunction with a crown ether like 18-crown-6 (B118740) to enhance the reactivity of the alkoxide initiator. The polymerization of EHO with sodium tert-butoxide has been shown to produce hyperbranched poly(ether)s containing numerous hydroxyl groups and a single terminal oxetanyl group.

However, research indicates that the anionic polymerization of these monomers is generally less effective than cationic polymerization. The anionic route often results in polymers with relatively low molar mass (e.g., ~500 g/mol ) and broad molecular weight distributions (polydispersity indices of 4.0–5.5), along with a low degree of branching. These findings suggest that while AROP of hydroxymethyl oxetanes is chemically feasible, controlling the polymer architecture and achieving high molecular weights can be challenging compared to other polymerization mechanisms.

Table 3: Research Findings on Anionic Ring-Opening Polymerization of Hydroxymethyl Oxetanes

| Monomer Example | Catalyst System | Key Findings |

| (3-ethyl-3-hydroxymethyl)oxetane | Sodium tert-butoxide | Yields hyperbranched poly(ether)s with many hydroxyl end groups. |

| (3-methyl-3-hydroxymethyl)oxetane | Potassium tert-butoxide / 18-crown-6-ether | Successful anionic polymerization demonstrated. |

| (3-ethyl-3-hydroxymethyl)oxetane | Anionic initiators | Generally less effective than cationic methods; produces low molar mass polymers with broad dispersity and low degree of branching. |

Anionic Ring-Opening Alternating Copolymerization with Cyclic Dicarboxylic Anhydrides

The anionic ring-opening alternating copolymerization of oxetanes, including those with hydroxyl functionalities like this compound, with cyclic dicarboxylic anhydrides presents a robust method for synthesizing linear polyesters. radtech.org This reaction proceeds effectively when catalyzed by appropriate quaternary onium salts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts. radtech.orgresearchgate.net

The process involves the alternating insertion of the oxetane and the anhydride (B1165640) monomers into the growing polymer chain. The reaction typically occurs at elevated temperatures, often between 130-140 °C. radtech.org A key feature of this polymerization is the preservation of the hydroxyl groups from the oxetane monomer, which become pendant primary hydroxyl groups along the polyester (B1180765) backbone. This provides a route to functional polyesters with reactive sites for further modification. The general structure of the resulting polymer from an oxetane and a cyclic dicarboxylic anhydride is a linear poly(ester) with the oxetane-derived unit contributing a diol segment to the repeating unit. radtech.org

Summary of Anionic Ring-Opening Alternating Copolymerization

| Parameter | Description | Source |

|---|---|---|

| Monomers | Oxetane (e.g., this compound) and Cyclic Dicarboxylic Anhydride | radtech.org |

| Catalyst System | Quaternary onium salts (e.g., quaternary ammonium or phosphonium salts) | radtech.orgresearchgate.net |

| Resulting Polymer | Linear poly(ester) with pendant primary hydroxyl groups | radtech.org |

| Reaction Type | Anionic ring-opening alternating copolymerization | radtech.orgresearchgate.net |

Chemical Stability Profile and Functional Group Tolerance

The chemical stability of the oxetane ring is highly influenced by its substitution pattern. The 3,3-disubstituted architecture of this compound provides significant steric hindrance around the ether oxygen, rendering it more stable than less substituted oxetanes. doi.orgnih.gov

While 3,3-disubstituted oxetanes are among the most stable derivatives, the oxetane ring remains susceptible to cleavage under strongly acidic conditions. doi.orgchemrxiv.orgacs.org The presence of strong acids, such as concentrated mineral acids (H₂SO₄) or strong Lewis acids, can promote protonation of the oxetane oxygen, initiating ring-opening. stackexchange.comutexas.edu The intramolecular hydroxyl groups in this compound can potentially act as internal nucleophiles, which may facilitate ring-opening under acidic catalysis. nih.gov Studies on similar systems show that while stability is good at a pH of 1, decomposition can occur in the presence of strong acids like HCl. chemrxiv.orgutexas.edu This sensitivity limits the use of certain acidic reagents and reaction conditions.

The oxetane ring, particularly in 3,3-disubstituted systems, exhibits high stability towards basic conditions. doi.orgchemrxiv.orgutexas.edu The ring-opening process under basic catalysis is generally very slow. utexas.edu This stability allows for a wide range of chemical transformations to be performed on the pendant hydroxyl groups of this compound without compromising the integrity of the four-membered ring. chemrxiv.org Reactions such as ester hydrolysis using bases like lithium hydroxide (B78521) can be carried out successfully with the oxetane core remaining intact. acs.org Even potent nucleophiles and reducing agents like organolithium compounds or lithium aluminum hydride require elevated temperatures and/or the presence of Lewis acids to induce ring cleavage. utexas.edu

The robust nature of the 3,3-disubstituted oxetane core under many conditions allows for diverse functional group interconversions on the hydroxymethyl side chains.

Alkylation: The primary hydroxyl groups of this compound can be readily alkylated. For instance, 3,3-bis(butoxymethyl)oxetane can be synthesized from this compound through nucleophilic displacement, demonstrating that Williamson ether synthesis is a viable transformation. vulcanchem.com The stability of the oxetane ring under the basic conditions required for such reactions is a key advantage. nih.gov

Acylation: The hydroxyl groups are amenable to acylation to form esters. This is exemplified by the successful reaction of related poly(hydroxymethyloxetane)s with acetic anhydride to form the corresponding acetoxy derivatives. radtech.org

Nucleophilic Substitution: The hydroxyl groups can be converted into good leaving groups, such as tosylates or halides, to facilitate subsequent nucleophilic substitution reactions. A primary route to functionalized derivatives involves the bromination of 3,3-bis(hydroxymethyl)oxetane to yield 3,3-bis(bromomethyl)oxetane, a versatile intermediate for introducing other nucleophiles. google.com

C-C/C=C/C≡C bond formation: While direct C-C bond formation starting from the hydroxyl groups is less common, the oxetane ring's stability allows for such reactions on related structures. For example, the oxetane core is tolerant of conditions for Horner-Wadsworth-Emmons, Strecker, and Grignard reactions when starting from oxetan-3-one. chemrxiv.org Furthermore, photoredox-catalyzed decarboxylative alkylation has been used to form C-C bonds at the 3-position of aryl-substituted oxetanes, showcasing the ring's compatibility with radical chemistry. acs.org

Hydrolysis: This term primarily refers to the cleavage of the oxetane ring itself. As noted, the ring is stable to basic hydrolysis but can be opened under acidic conditions to form the corresponding 1,3-diol. chemrxiv.orgnih.govebi.ac.uk The hydroxyl functional groups of this compound are not subject to hydrolysis.

Protecting Groups Cleavage: The stability of the oxetane ring is a critical consideration during the deprotection of other functional groups. The ring is stable to the basic conditions used for the hydrolysis of esters (e.g., LiOH) and the hydrogenolysis conditions (e.g., Pearlman's catalyst, H₂) used to cleave benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups. chemrxiv.orgacs.org However, strongly acidic conditions, such as those often used to remove a tert-butoxycarbonyl (Boc) group (e.g., trifluoroacetic acid, TFA), can be detrimental and may lead to ring-opening, requiring careful optimization of reaction conditions. chemrxiv.org

Chemical Stability and Reaction Tolerance of the this compound Core

| Condition/Reaction | Behavior/Outcome | Source |

|---|---|---|

| Acidic Conditions (Strong) | Ring is susceptible to opening/decomposition. | doi.orgchemrxiv.orgacs.orgutexas.edu |

| Basic Conditions | Ring is generally stable; allows for reactions on side chains. | doi.orgchemrxiv.orgutexas.edu |

| Alkylation (of OH groups) | Feasible under standard basic conditions (e.g., Williamson ether synthesis). | vulcanchem.comnih.gov |

| Acylation (of OH groups) | Feasible, forms corresponding esters. | radtech.org |

| Nucleophilic Substitution | OH groups can be converted to leaving groups (e.g., Br, OTs) for substitution. | nih.gov |

| C-C Bond Formation | Ring is tolerant to various C-C bond-forming conditions on related structures. | chemrxiv.orgacs.org |

| Hydrolysis (Ring) | Stable under basic conditions; ring opens under acidic conditions. | chemrxiv.orgnih.govebi.ac.uk |

| Protecting Group Cleavage | Stable to hydrogenolysis (Bn, Cbz) and basic hydrolysis (esters). Sensitive to strong acids (TFA for Boc removal). | chemrxiv.orgacs.org |

Advanced Spectroscopic and Chromatographic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering precise insights into the chemical environment of individual protons and carbon atoms. researchgate.net For Oxetane-3,3-diyldimethanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of its structure. ethz.chresearchgate.net

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons on the oxetane (B1205548) ring (positions 2 and 4) are chemically equivalent and typically appear as a singlet or a narrow multiplet. The methylene protons of the two hydroxymethyl groups are also equivalent and give rise to another characteristic signal. The hydroxyl protons often appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxetane Ring CH₂ | ~4.3-4.5 | s | 4H |

| Hydroxymethyl CH₂ | ~3.6-3.8 | s | 4H |

| Hydroxyl OH | Variable | br s | 2H |

| Note: The chemical shifts are approximate and can vary based on the solvent and concentration. |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. ethz.ch For the symmetric structure of this compound, three distinct signals are expected.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Oxetane Ring CH₂ (C2, C4) | ~78-82 |

| Hydroxymethyl CH₂ | ~65-69 |

| Quaternary Carbon (C3) | ~40-45 |

| Note: The chemical shifts are approximate and can vary based on the solvent. |

Two-dimensional (2D) NMR experiments are employed to further confirm the assignments made from 1D spectra and to establish connectivity between atoms. wikipedia.org

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other. emerypharma.com For this compound, COSY would be used to confirm the absence of coupling between the oxetane ring protons and the hydroxymethyl protons, consistent with their separation by a quaternary carbon.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbon atoms. wikipedia.org It would show a cross-peak connecting the ¹H signal of the oxetane protons to the ¹³C signal of the oxetane carbons. Similarly, it would link the ¹H signal of the hydroxymethyl protons to the ¹³C signal of the hydroxymethyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net

The IR spectrum of this compound is characterized by several key absorption bands:

O-H Stretch: A strong and broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups involved in hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methylene groups typically appear in the 2850-3000 cm⁻¹ range.

C-O-C Stretch: The ether linkage within the strained oxetane ring gives rise to a characteristic C-O-C stretching vibration. mdpi.com This band is typically found in the 950-1000 cm⁻¹ region.

C-O Stretch: The stretching vibration of the primary alcohol C-O bonds is expected to appear around 1040-1060 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular weight of this compound is 118.13 g/mol . nih.gov

In techniques like electrospray ionization (ESI), the molecule is often observed as a protonated adduct [M+H]⁺ or sodiated adduct [M+Na]⁺. The predicted m/z values for common adducts are useful for identification. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 119.07027 |

| [M+Na]⁺ | 141.05221 |

| [M+NH₄]⁺ | 136.09682 |

| [M+K]⁺ | 157.02615 |

| [M-H]⁻ | 117.05572 |

| Data sourced from PubChemLite. uni.lu |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of "this compound." Its versatility allows for the analysis of this polar diol, often with high resolution and sensitivity.

The development of a robust HPLC method for "this compound" involves careful optimization of several parameters to achieve adequate retention and separation from potential impurities.

Stationary Phase Selection: Due to the polar nature of "this compound," which contains two hydroxyl groups, reversed-phase HPLC is a commonly employed technique. hawachhplccolumn.comReverse-phase C18 (octadecylsilane or ODS) columns are frequently the first choice for the analysis of a wide array of organic compounds, including those with moderate polarity. hawachhplccolumn.com The long hydrocarbon chains of the C18 stationary phase provide hydrophobic interactions that can retain analytes. hawachhplccolumn.com For highly polar compounds that show weak retention on traditional C18 columns, alternative stationary phases like those used in Hydrophilic Interaction Liquid Chromatography (HILIC) can be considered. researchgate.netnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention of hydrophilic molecules. researchgate.netnih.gov

Mobile Phase Composition: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. For a polar compound like "this compound," a mobile phase with a high aqueous content is generally required to achieve sufficient retention on a C18 column. Gradient elution, where the composition of the mobile phase is changed over time, is often used to ensure the elution of all components with good peak shapes. chromatographyonline.com The pH of the mobile phase is less critical for neutral compounds like this diol but can be adjusted to optimize the separation of any ionizable impurities.

Detection: "this compound" lacks a strong chromophore, which makes direct UV detection challenging at standard wavelengths (e.g., 254 nm). However, detection at lower UV wavelengths (around 200-210 nm) is possible, although sensitivity might be limited and baseline noise can be higher.

To enhance detection sensitivity, derivatization of the hydroxyl groups can be performed. For instance, reaction with benzoyl chloride introduces a benzoyl chromophore, allowing for sensitive UV detection at approximately 237 nm. upce.cz Another approach involves post-column complexation. For example, the formation of a copper(II) complex in the mobile phase can enable UV detection of alcohols and diols. researchgate.net

A summary of typical starting conditions for HPLC method development for "this compound" is presented in Table 1.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reverse-Phase C18, 5 µm, 4.6 x 150 mm | Provides good retention for a wide range of organic molecules. hawachhplccolumn.com |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. chromatographyonline.com |

| Gradient | 5-95% B over 20 minutes | To ensure elution of compounds with varying polarities. chromatographyonline.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |

| Column Temperature | 25-40 °C | Temperature can be optimized to improve peak shape and resolution. nih.gov |

| Detection | UV at 210 nm or via derivatization | Low wavelength UV for direct detection or derivatization for enhanced sensitivity. upce.cznih.gov |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Other Advanced Chromatographic Techniques (e.g., LC-MS, UPLC)

Beyond standard HPLC, more advanced chromatographic techniques offer significant advantages in terms of speed, resolution, and specificity for the analysis of "this compound."

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. sepscience.comuab.edu For a compound like "this compound," LC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific and can be used for unambiguous identification. uab.edu Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, typically forming protonated molecules [M+H]⁺ or adducts with ions from the mobile phase (e.g., [M+Na]⁺). researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used to fragment the parent ion, providing structural information and enhancing selectivity and sensitivity for quantification in complex matrices. uab.edu The analysis of polar metabolites by LC-MS can sometimes be challenging due to poor retention on reversed-phase columns, making HILIC-MS a valuable alternative. nih.gov

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns packed with sub-2 µm particles, which allows for separations at higher linear velocities and pressures compared to conventional HPLC. lcms.cz This results in significantly faster analysis times, improved resolution, and increased sensitivity. A UPLC method for "this compound" would offer these advantages, enabling higher sample throughput and better separation of closely related impurities. lcms.cz HILIC-UPLC has been shown to be particularly effective for the analysis of small, polar compounds. lcms.czwaters.com

A comparison of these advanced chromatographic techniques is provided in Table 2.

Table 2: Comparison of Advanced Chromatographic Techniques for the Analysis of this compound

| Technique | Principle | Advantages for this compound |

|---|---|---|

| LC-MS | Separates based on chromatography, detects based on mass-to-charge ratio. uab.edu | High specificity for identification, structural information from fragmentation (MS/MS), high sensitivity. sepscience.comuab.edu |

| UPLC | HPLC with sub-2 µm particles, operating at higher pressures. lcms.cz | Faster analysis times, higher resolution and sensitivity, reduced solvent consumption. lcms.czlcms.cz |

Single-Crystal X-ray Diffraction for Molecular Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. acs.org This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For "this compound," obtaining a suitable single crystal would allow for the unequivocal confirmation of its molecular structure. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. acs.org

X-ray crystallographic studies on unsubstituted oxetane have shown that the four-membered ring is puckered. acs.org The introduction of substituents at the 3-position, as in "this compound," influences the degree of this puckering. ethz.ch The analysis of substituted oxetanols by single-crystal X-ray diffraction has provided valuable insights into their stereochemistry and conformation. nih.govresearchgate.net While a specific crystal structure for "this compound" is not widely published, the data from analogous structures are invaluable for understanding its molecular geometry.

The key structural parameters that can be obtained from a single-crystal X-ray diffraction study are summarized in Table 3.

Table 3: Key Molecular Information from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and packing arrangement. |

| Bond Lengths | The distances between the centers of bonded atoms (e.g., C-C, C-O). | Confirms the connectivity and can indicate bond strength. acs.org |

| Bond Angles | The angles formed by three connected atoms (e.g., C-O-C, C-C-C). | Reveals the geometry around each atom and the strain in the oxetane ring. acs.org |

| Torsion Angles | The dihedral angles between four connected atoms. | Describes the conformation of the molecule, including the puckering of the oxetane ring and the orientation of the hydroxymethyl groups. ethz.ch |

| Intermolecular Interactions | Non-covalent interactions like hydrogen bonding between molecules in the crystal. | Explains the crystal packing and can influence physical properties like melting point. |

Applications of Oxetane 3,3 Diyldimethanol in Scientific Research

Organic Synthesis as a Building Block

As a synthetic intermediate, Oxetane-3,3-diyldimethanol provides a versatile platform for constructing intricate molecular frameworks. Its 3,3-disubstituted nature is particularly useful for creating sterically hindered centers and serving as a bioisostere for gem-dimethyl or carbonyl groups in medicinal chemistry. researchgate.netbeilstein-journals.org

Synthesis of Complex Molecular Architectures

The oxetane (B1205548) core of this compound is a sought-after motif in drug discovery, offering improvements in metabolic stability and aqueous solubility. researchgate.net The two hydroxyl groups can be readily functionalized, allowing for its incorporation into larger, more complex molecules. enamine.netresearchgate.net Synthetic strategies often involve converting the diol into more reactive intermediates, which can then undergo nucleophilic substitution or coupling reactions to build diverse chemical structures. The stability of the oxetane ring under many standard reaction conditions further enhances its utility as a foundational building block in multi-step syntheses. chemrxiv.org

Precursors for Energetic Oxetane Derivatives (e.g., 3-nitrooxetane (B1601783), 3,3-dinitrooxetane (B8736166), 3-aminooxetane)

This compound is a crucial starting material for the synthesis of various energetic compounds. The hydroxyl groups can be converted into explosophoric functionalities like nitrate (B79036) esters or azides.

A key energetic derivative is 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO), a monomer used in energetic propellant binders and plasticizers. wikipedia.org The synthesis of BAMO can be achieved from this compound by first converting the diol to a ditosylate or dihalide (e.g., 3,3-bis(chloromethyl)oxetane (B146354), BCMO), followed by substitution with sodium azide (B81097). wikipedia.orgresearchgate.net Similarly, the energetic plasticizer 3,3-bis(nitratomethyl)oxetane (BNMO) is synthesized by the direct nitration of this compound. uni-muenchen.degoogle.com These derivatives are valued for their high energy content and their ability to be polymerized.

Furthermore, while the direct synthesis of 3-aminooxetane and 3-nitrooxetane derivatives from this compound is less direct, the underlying chemistry of functionalizing the oxetane core is well-established. nih.govmdpi.comnih.gov For instance, related structures like 3,3-dinitrooxetane have been synthesized from oxetan-3-one, highlighting the versatility of the oxetane scaffold in creating a range of energetic materials. uni-muenchen.dersc.org

| Target Energetic Compound | Abbreviation | Synthetic Intermediate from this compound | Key Reaction Step |

|---|---|---|---|

| 3,3-bis(azidomethyl)oxetane | BAMO | 3,3-bis(chloromethyl)oxetane (BCMO) or 3,3-bis(tosylmethyl)oxetane (BTMO) | Nucleophilic substitution with azide salts. wikipedia.orgresearchgate.net |

| 3,3-bis(nitratomethyl)oxetane | BNMO | Directly from the diol | Nitration using a suitable nitrating agent. uni-muenchen.degoogle.com |

Intermediate in the Synthesis of Spirocyclic Systems

The 3,3-disubstituted pattern of this compound makes it an ideal precursor for the construction of spirocyclic systems, where two rings share a single atom. researchgate.net These three-dimensional structures are of great interest in medicinal chemistry as they can explore a wider chemical space compared to their planar counterparts. mdpi.com Synthetic strategies involve functionalizing the two hydroxyl groups with chains that can then be cyclized to form a second ring at the C3 position of the oxetane. Methodologies such as ring-closing metathesis have been successfully employed on derivatives of 3,3-disubstituted oxetanes to create these complex spiro-heterocycles.

Polymer Chemistry and Materials Science

In the realm of materials science, this compound serves as a valuable diol-functional monomer for creating novel polymers with unique properties. synpep.compcovery.comorgasynth.comchemscene.comtcichemicals.com

Monomer in Polymer Synthesis

This compound can undergo polymerization through several mechanisms. A primary method is cationic ring-opening polymerization, where the strained oxetane ring opens to form a linear polyether backbone. wikipedia.org The presence of the two hydroxyl groups allows for the formation of branched or cross-linked polymer networks. This bifunctional oxetane is a known building block for the synthesis of materials like liquid-crystalline polyoxetanes. thieme-connect.de The resulting polyoxetanes can be liquids or solids with properties that are highly dependent on the substituents. wikipedia.org

| Polymer Type | Polymerization Method | Key Feature |

|---|---|---|

| Polyethers | Cationic Ring-Opening Polymerization | Forms linear or branched polymer backbones. wikipedia.org |

| Liquid-Crystalline Polyoxetanes | Polycondensation/Ring-Opening | Creates ordered polymer structures. thieme-connect.de |

| Hyperbranched Polyoxetanes | Ring-Opening Multibranching Polymerization | Produces highly branched, dendritic structures. nih.govnih.gov |

Development of Advanced Materials and Coatings

The polymers derived from this compound and its derivatives are used to develop a variety of advanced materials. These polymers form the basis for specialized resins and coatings. synpep.compcovery.comorgasynth.com For example, hyperbranched polyoxetanes synthesized from similar hydroxyl-bearing oxetane monomers have been investigated as potential hot-melt adhesives, showing good adhesion to polar substrates. nih.govnih.gov Furthermore, oxetane-based resins are used in UV-curable coatings and 3D printing applications, where they are valued for their low curing shrinkage, which improves dimensional stability and adhesion. ube.com The chemical resistance and thermal stability of polyoxetanes, such as the polymer derived from 3,3-bis(chloromethyl)oxetane (BCMO), have led to their use in engineering plastics for goods requiring high durability. wikipedia.org

Photo-curable Polymers and Oligomers

This compound and related oxetane compounds are valuable components in the formulation of photo-curable polymers and oligomers. Their utility stems from the high reactivity of the oxetane ring in photo-initiated cationic polymerization. radtech.org This process, typically initiated by photo-acid generators (PAGs), proceeds efficiently at room temperature and offers significant advantages over traditional free-radical polymerization, such as resistance to oxygen inhibition and greater dimensional stability during curing. radtech.orgresearchgate.net The four-membered ether ring of oxetanes possesses high strain energy, similar to oxiranes (epoxides), and a higher basicity, which contributes to the smooth progression of cationic ring-opening polymerization. radtech.org

The development of photo-initiated cationic polymerization systems using polyfunctional oxetanes has led to high-performance photo-curing applications. radtech.org Research has focused on synthesizing novel photo-curable polymers and oligomers that contain pendant or terminal functional groups, such as (meth)acryloyl groups, by leveraging the ring-opening reactions of oxetanes. radtech.org For instance, the reaction of bis(oxetane)s with multifunctional carboxylic acids can produce photo-curable hyperbranched polyesters with numerous terminal (meth)acryloyl groups. radtech.org

The combination of oxetanes with other monomers, like epoxides, in photopolymerizable compositions is also an area of active research. google.com The goal is to create coatings, adhesives, and inks that cure rapidly upon exposure to light. google.com The kinetics of the oxetane ring-opening reaction can be monitored using techniques like Fourier transform infrared (FTIR) spectroscopy and photo differential scanning calorimetry (photo-DSC). researchgate.net The development of bio-based oxetane monomers is also being explored to create sustainable alternatives to petroleum-derived precursors for UV-curable materials. researchgate.netnih.gov

Cationic Ring-Opening Polymerization for Energetic Binders

In the field of energetic materials, polymers derived from oxetanes through Cationic Ring-Opening Polymerization (CROP) are investigated as high-performance energetic binders (EBs) for propellants and explosives. nih.gov These binders are a critical component of energetic composites, and using energetic polymers instead of inert ones can significantly enhance the performance of the formulation. nih.gov Oxetane-based polymers are of particular interest due to their potential to house energetic functional groups and their favorable polymerization characteristics.

The CROP of oxetane monomers can proceed through two competing mechanisms: the activated chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net The prevalence of each mechanism is influenced by the specific monomer chemistry and the reaction conditions. researchgate.net This polymerization process is used to synthesize various energetic polyoxetanes, such as poly(BAMO) (poly(3,3-bis(azidomethyl)oxetane)), which serve as energetic binders. nih.govuni-muenchen.de The introduction of energetic groups like the azide (-N₃) or nitrato (-ONO₂) groups onto the oxetane ring is a key strategy in designing these materials.

Research in this area focuses on synthesizing new oxetane monomers with energetic functionalities and optimizing their polymerization to create binders with desirable thermal and mechanical properties. nih.gov The synthesis of copolymers, combining oxetane-based polymers with other energetic or non-energetic polymers like polyethers or hydroxyl-terminated polybutadiene, is also explored to tailor the properties of the final binder. nih.gov

Medicinal Chemistry and Drug Design

The oxetane motif, including structures derived from this compound, has become an increasingly important tool in medicinal chemistry and drug design. nih.govnih.gov This small, polar, three-dimensional ring system is used by medicinal chemists to fine-tune the properties of drug candidates and to create novel molecular scaffolds. nih.govchemrxiv.org

Bioisosteric Replacement Strategies

A primary application of the oxetane ring in drug design is its use as a bioisostere—a chemical group that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its other properties. chemrxiv.org The oxetane moiety has been successfully employed as a replacement for several common functional groups. nih.govchemrxiv.org

Key bioisosteric replacements involving the oxetane core include:

gem-Dimethyl Group: The 3,3-disubstituted oxetane can serve as a more polar and metabolically stable surrogate for a gem-dimethyl group, which is often associated with high lipophilicity. nih.govchemrxiv.org

Carbonyl Group: The oxetane ring is a well-established bioisostere for the carbonyl group (ketone). nih.govrsc.orgnih.gov This replacement can mitigate issues associated with ketones, such as metabolic liability or undesirable reactivity, while maintaining key hydrogen bond accepting capabilities. nih.govchemrxiv.org

Other Groups: Oxetanes have also been investigated as replacements for methylene (B1212753), methyl, and cyclobutane (B1203170) groups. chemrxiv.orgrsc.org

Influence on Physicochemical and Biochemical Properties (e.g., Lipophilicity, Aqueous Solubility, Metabolic Stability)

Incorporating an oxetane ring into a drug candidate can profoundly and beneficially influence its physicochemical and biochemical properties. nih.govnih.gov These modifications are crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Impact of the Oxetane Moiety on Drug Properties:

| Property | Influence of Oxetane Incorporation | Rationale |